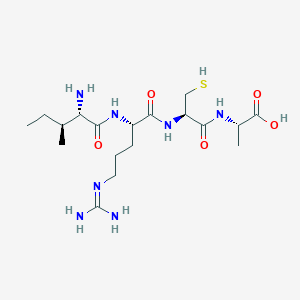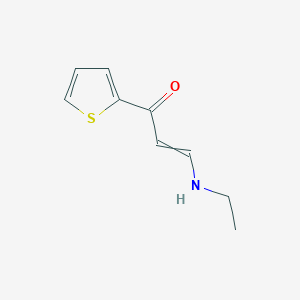![molecular formula C19H13ClN2O2 B12531724 methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B12531724.png)
methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in many natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate typically involves a multi-step process. One common method includes the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines . The reaction conditions often involve the use of microwave irradiation to optimize the conversion of enamines into the desired indole derivatives, achieving high yields and regioselectivity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale palladium-catalyzed coupling reactions. The use of microwave-assisted synthesis can be scaled up to industrial levels, ensuring efficient production with high yields .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized indole derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes involved in oxidative stress pathways, such as glutathione peroxidase and catalase . These interactions help in reducing reactive oxygen species levels and boosting the glutathione system, thereby exerting its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl indole-3-carboxylate: Another indole derivative with similar structural features.
Methyl 2-(1H-indole-3-carbonyl)thiazole-4-carboxylate: A compound with a thiazole ring in addition to the indole structure.
Methyl 3-formyl-1H-indole-6-carboxylate: An indole derivative with a formyl group.
Uniqueness
Methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate is unique due to the presence of the 4-chlorophenyl group and the pyrido[3,4-b]indole structure. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C19H13ClN2O2 |
|---|---|
Molekulargewicht |
336.8 g/mol |
IUPAC-Name |
methyl 1-(4-chlorophenyl)-9H-pyrido[3,4-b]indole-3-carboxylate |
InChI |
InChI=1S/C19H13ClN2O2/c1-24-19(23)16-10-14-13-4-2-3-5-15(13)21-18(14)17(22-16)11-6-8-12(20)9-7-11/h2-10,21H,1H3 |
InChI-Schlüssel |
DTWOZTKIUZICRR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC(=C2C(=C1)C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3-{[4-(2-Hydroxyphenyl)piperazin-1-yl]methyl}benzoyl)piperidin-2-one](/img/structure/B12531647.png)

![N,N'-[(1R,2R)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diyl]diacetamide](/img/structure/B12531654.png)


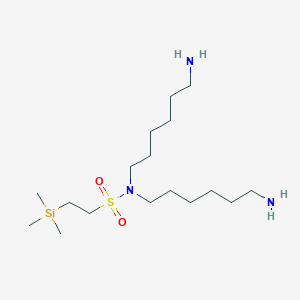
![Dibenzo[b,d]thiophene-1,2,8,9-tetramine](/img/structure/B12531674.png)
![1,1'-[(5-Iodo-1,3-phenylene)di(ethene-2,1-diyl)]bis(3,5-di-tert-butylbenzene)](/img/structure/B12531678.png)
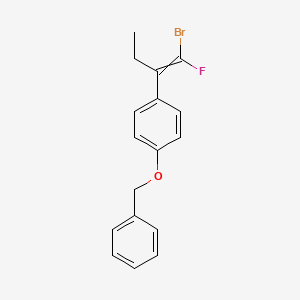
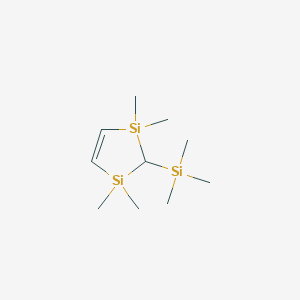

![6-Bromo-2-(2-fluorophenyl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12531692.png)
